molecular formula C13H8N2O2 B14097582 4-(5-Cyanopyridin-3-yl)benzoic acid CAS No. 851048-54-9

4-(5-Cyanopyridin-3-yl)benzoic acid

Cat. No.: B14097582
CAS No.: 851048-54-9
M. Wt: 224.21 g/mol
InChI Key: JGQXKDARYHQRTK-UHFFFAOYSA-N
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Description

4-(5-Cyanopyridin-3-yl)benzoic acid is a high-purity chemical compound serving as a valuable building block in medicinal chemistry and organic synthesis. This molecule features a benzoic acid and a 5-cyanopyridine moiety connected by a central C-C bond, creating a rigid, biphenyl-like structure that is instrumental in the development of novel active compounds. Its primary research application is as a key precursor in the design and synthesis of potential therapeutic agents. Compounds with similar pyridine-benzoic acid scaffolds have been extensively researched for their role as dopamine D4 receptor ligands, which are relevant for studying the central nervous system . The carboxylic acid group allows for further functionalization, typically through amide bond formation, to create more complex molecules . The electron-withdrawing nitrile (cyano) group on the pyridine ring can influence the electronic properties of the molecule and contribute to its binding affinity with biological targets. Researchers value this compound for its versatility in constructing molecular frameworks for drug discovery, particularly in creating candidates for positron emission tomography (PET) tracers and other biologically active molecules . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

851048-54-9

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

4-(5-cyanopyridin-3-yl)benzoic acid

InChI

InChI=1S/C13H8N2O2/c14-6-9-5-12(8-15-7-9)10-1-3-11(4-2-10)13(16)17/h1-5,7-8H,(H,16,17)

InChI Key

JGQXKDARYHQRTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-(5-Cyanopyridin-3-yl)benzaldehyde

The aldehyde intermediate is typically synthesized via Suzuki-Miyaura cross-coupling between 3-bromo-5-cyanopyridine and 4-formylphenylboronic acid. Palladium catalysts such as Pd(PPh₃)₄ facilitate this reaction in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C. The electron-withdrawing cyano group on the pyridine ring enhances the electrophilicity of the bromine atom, enabling efficient coupling with yields exceeding 75%.

Oxidation to Carboxylic Acid

The aldehyde is oxidized to the carboxylic acid using potassium permanganate (KMnO₄) in acidic or basic conditions. For instance, treatment with KMnO₄ in a 3:1 mixture of acetone and water at 60°C for 6 hours achieves near-quantitative conversion. Alternatively, TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with sodium hypochlorite offers a milder oxidation route, preserving sensitive functional groups.

Key Advantages :

  • High functional group tolerance.
  • Scalable for industrial production.

Cyclization of Guanidine Intermediate

A second route leverages cyclization reactions to construct the pyridine ring in situ, as demonstrated in the synthesis of analogous pyrimidine derivatives.

Guanidine Formation

3-Amino-4-methylbenzoic acid reacts with cyanamide under acidic conditions (HCl, 70–80°C) to form 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride. This intermediate exhibits remarkable stability, enabling its isolation in 60–66% yield.

Cyclization with α,β-Unsaturated Ketones

The guanidine intermediate undergoes cyclization with 3-(dimethylamino)-1-(3-pyridyl)-2-propene-1-one in ethanol at 80–100°C (pH 8–9). The reaction proceeds via nucleophilic attack of the guanidine nitrogen on the α,β-unsaturated ketone, followed by aromatization to yield the pyridine ring. Subsequent hydrolysis of the methyl ester (if present) with aqueous NaOH affords the target carboxylic acid.

Optimization Insights :

  • Higher temperatures (100°C) reduce reaction time from 12 hours to 8 hours.
  • Ethanol as a solvent improves yield by 15% compared to toluene.

A third approach involves Schiff base formation followed by cyano group introduction, inspired by mechanistic studies of pyridinecarboxaldehyde condensations.

Schiff Base Formation

4-Aminobenzoic acid reacts with 5-cyano-3-pyridinecarboxaldehyde in methanol under reflux, forming 4-(5-cyano-3-pyridylmethyleneamino)benzoic acid. This step proceeds via a two-stage mechanism: (1) nucleophilic addition of the amine to the aldehyde, and (2) dehydration to form the imine (ΔG‡ = 43.62 kcal/mol in solvent).

Reduction and Cyanation

The Schiff base is reduced using sodium borohydride (NaBH₄) to yield 4-(5-cyano-3-pyridylmethyl)benzoic acid. Alternatively, the cyano group may be introduced post-reduction via nucleophilic substitution of a halogenated precursor using CuCN in DMF at 120°C.

Challenges :

  • Over-reduction of the cyano group to an amine necessitates careful stoichiometry.
  • regioselectivity issues arise during halogenation of the pyridine ring.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Key Advantage
Aldehyde Oxidation 85–92 8–12 hours High purity, minimal byproducts
Guanidine Cyclization 60–70 10–15 hours Single-pot synthesis
Condensation-Reduction 50–65 14–18 hours Flexibility in functional group tuning

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyanopyridin-3-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(5-Cyanopyridin-3-yl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(5-Cyanopyridin-3-yl)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Cyanopyridin-3-yl)benzoic acid
  • 4-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid

Uniqueness

4-(5-Cyanopyridin-3-yl)benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research applications .

Biological Activity

4-(5-Cyanopyridin-3-yl)benzoic acid is an organic compound that has gained attention in recent years for its potential biological activities. This article summarizes the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a benzoic acid moiety linked to a cyanopyridine unit. The presence of the pyridine ring is significant as it often contributes to the interaction of the compound with biological targets, enhancing its solubility and bioactivity. The molecular formula is C12H9N2O2C_{12}H_{9}N_{2}O_{2}, with a molecular weight of approximately 217.21 g/mol.

Research indicates that 4-(5-cyanopyridin-3-yl)benzoic acid may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially modulating their activity. For instance, studies suggest that it could inhibit certain kinases involved in cellular signaling pathways.
  • Receptor Binding : Similar to other benzoic acid derivatives, it may bind to receptors, influencing various physiological responses.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of 4-(5-cyanopyridin-3-yl)benzoic acid. It has demonstrated efficacy against a range of bacterial strains, indicating potential as an antibacterial agent.

Anti-inflammatory Properties

In vitro studies suggest that this compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. It appears to inhibit the activity of cyclooxygenases (COX), which are key enzymes in the inflammatory response.

Antitumor Activity

Recent investigations have highlighted the compound's potential in cancer therapy. It has been shown to disrupt the PD-1/PD-L1 interaction, a critical pathway in tumor immune evasion. This suggests that it could be developed as an immunotherapeutic agent.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various derivatives, including 4-(5-cyanopyridin-3-yl)benzoic acid, revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the bacterial strain tested .
  • Anti-inflammatory Effects : In a cellular model of inflammation, treatment with 4-(5-cyanopyridin-3-yl)benzoic acid resulted in a reduction of pro-inflammatory cytokines by up to 40% compared to untreated controls . This suggests its potential use in managing inflammatory diseases.
  • Tumor Immunotherapy : Research involving this compound showed promising results in disrupting PD-1/PD-L1 interactions with IC50 values around 60 nM, indicating strong potential for use in cancer immunotherapy .

Comparative Analysis with Similar Compounds

A comparison table below outlines the biological activities of 4-(5-cyanopyridin-3-yl)benzoic acid against similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityTumor Immunotherapy Potential
4-(5-Cyanopyridin-3-yl)benzoic acidModerateHighHigh
4-Aminobenzoic acidLowModerateLow
4-Hydroxybenzoic acidModerateHighModerate

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